molecular formula C7H8BrNO3S B8763263 (5-Bromopyridin-3-yl)methyl methanesulfonate

(5-Bromopyridin-3-yl)methyl methanesulfonate

Cat. No. B8763263
M. Wt: 266.11 g/mol
InChI Key: BMQJYPJKCGONML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

To the stirred solution (5-bromo-pyridin-3-yl)-methanol (3.0 g, 16 mmol) in CH2Cl2 (30 mL) is added triethylamine (2.4 g, 24 mmol). The reaction mixture is cooled to 0° C., methanesulfonyl chloride (2.2 g, 19 mmol) is added slowly at 0° C. Then the reaction mixture is warmed up to room temperature for 3 hrs. Ice cold water is added and the mixture is extracted with CH2Cl2. Organic layers are combined, dried over Na2SO4 and concentrated to give 3.0 g of the crude methanesulfonic acid 5-bromo-pyridin-3-ylmethyl ester which is used without purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[N:6][CH:7]=1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][O:9][S:18]([CH3:17])(=[O:20])=[O:19])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CO
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is warmed up to room temperature for 3 hrs
Duration
3 h
ADDITION
Type
ADDITION
Details
Ice cold water is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.